molecular formula C5H5ClN4S B1626269 6-Mercaptopurine hydrochloride CAS No. 207729-57-5

6-Mercaptopurine hydrochloride

Cat. No.: B1626269
CAS No.: 207729-57-5
M. Wt: 188.64 g/mol
InChI Key: LFPWMCUGKCRTHV-UHFFFAOYSA-N
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Description

6-Mercaptopurine hydrochloride is a derivative of 6-mercaptopurine, a purine analogue with significant antineoplastic and immunosuppressive properties. It is primarily used in the treatment of acute lymphocytic leukemia and other autoimmune diseases. This compound interferes with nucleic acid synthesis by inhibiting purine metabolism, making it a crucial agent in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Mercaptopurine hydrochloride can be synthesized through the reaction of 6-mercaptopurine with hydrochloric acid. The process involves dissolving 6-mercaptopurine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Mercaptopurine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

6-Mercaptopurine hydrochloride exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid, such as the conversion to xanthylic acid and adenylic acid. This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Mercaptopurine hydrochloride is unique due to its specific mechanism of action and its ability to be used both as an antineoplastic and immunosuppressive agent. Its hydrochloride form enhances its solubility and stability, making it more effective in clinical applications .

Properties

IUPAC Name

3,7-dihydropurine-6-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPWMCUGKCRTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493911
Record name 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-57-5
Record name 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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